molecular formula C12H15NO4S B11768395 (2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid

(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid

Cat. No.: B11768395
M. Wt: 269.32 g/mol
InChI Key: GKKMNMNGFBXVQW-HCCKASOXSA-N
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Description

(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid is a compound that belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid typically involves the condensation of 2,5-dimethoxybenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form thiazolidinedione derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed

    Oxidation: Thiazolidinedione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the electrophile used.

Scientific Research Applications

(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anti-inflammatory effects, the compound may modulate the activity of enzymes and signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Thiazoles: Similar in structure but with different biological activities, such as antimicrobial and anticancer properties.

    Thiazolidinones: These compounds also contain the thiazolidine ring and are studied for their potential therapeutic applications.

Uniqueness

(2R)-2-(2,5-Dimethoxyphenyl)thiazolidine-4-carboxylic acid is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its antioxidant and anti-inflammatory activities compared to other thiazolidine derivatives.

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2R)-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15)/t9?,11-/m1/s1

InChI Key

GKKMNMNGFBXVQW-HCCKASOXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H]2NC(CS2)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2NC(CS2)C(=O)O

Origin of Product

United States

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